

Julimycin B2: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Julimycin B2*

Cat. No.: *B1673161*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julimycin B2 is a complex polyketide antibiotic belonging to the anthracycline family, a class of compounds renowned for their therapeutic potential, particularly as anticancer agents. First isolated from *Streptomyces shiodaensis*, **Julimycin B2** possesses a unique dimeric structure that has garnered interest for its distinct chemical features and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Julimycin B2**, supported by available experimental data and protocols.

Chemical Structure and Identification

Julimycin B2 is a dimeric anthracycline derivative. Its complex structure has been elucidated through a combination of spectroscopic methods and X-ray crystallography of its derivatives.

Table 1: Chemical Identifiers for **Julimycin B2**

Identifier	Value	Source
Molecular Formula	C ₃₈ H ₃₄ O ₁₄	PubChem[1]
Molecular Weight	714.7 g/mol	PubChem[1]
IUPAC Name	1-[(2S)-6-[(6S)-5-(1-acetoxyethyl)-1,6-dihydroxy-6-methyl-8,9,10-trioxo-5,7-dihydroanthracen-2-yl]-2,5-dihydroxy-2-methyl-4,9,10-trioxo-1,3-dihydroanthracen-1-yl]ethyl acetate	PubChem[1]
CAS Number	18126-05-1	PubChem[1]
PubChem CID	28897	PubChem[1]
InChI	InChI=1S/C38H34O14/c1-13(51-15(3)39)29-27-25(21(41)11-37(29,5)49)35(47)23-19(33(27)45)9-7-17(31(23)43)18-8-10-20-24(32(18)44)36(48)26-22(42)12-38(6,50)30(28(26)34(20)46)14(2)52-16(4)40/h7-10,13-14,29-30,43-44,49-50H,11-12H2,1-6H3/t13?,14?,29?,30?,37-,38-/m0/s1	PubChem[1]
Canonical SMILES	CC(C1C2=C(C(=O)C[C@]1(C)O)C3=C(C2=O)C=CC(=C3O)C4=C(C5=C(C=C4)C(=O)C6=C(C5=O)C(=O)C--INVALID-LINK--(C)O)O)OC(=O)C	PubChem[1]

Physicochemical Properties

The physicochemical properties of **Julimycin B2** are crucial for its handling, formulation, and understanding its pharmacokinetic profile. The available data, a mix of experimental and computed values, are summarized below.

Table 2: Physicochemical Properties of **Julimycin B2**

Property	Value	Method/Source
Appearance	Yellow needles	(Presumed from related compounds)
Melting Point	Data not available	
Solubility	Water: 0.02 g/L (Predicted)	ALOGPS[2]
logP (Octanol-Water Partition Coefficient)	2.21 (Predicted)	ChemAxon[2]
pKa (Strongest Acidic)	6.59 (Predicted)	ChemAxon[2]
pKa (Strongest Basic)	-3.1 (Predicted)	ChemAxon[2]
Polar Surface Area	235.94 Å ² (Predicted)	ChemAxon[2]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural confirmation and quality control of **Julimycin B2**. While detailed spectra from the original isolation papers are not readily available in modern databases, the expected spectral features can be inferred from its structural components.

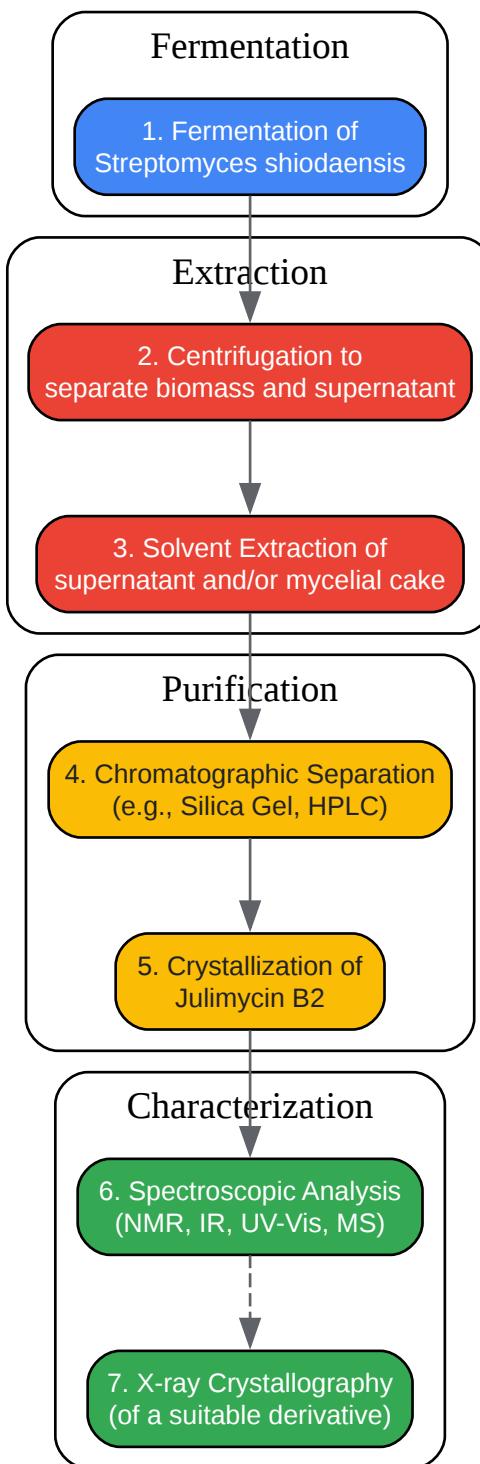
- UV-Visible Spectroscopy: The anthraquinone chromophore is expected to exhibit characteristic absorption maxima in the UV-visible region.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) of the quinone and ester, and aromatic (C=C) functional groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be complex due to the dimeric nature and number of protons and carbons. The spectra would show signals in the aromatic, aliphatic, and acetate regions, which would be crucial for detailed structural assignment.

Biological Activity

Information on the specific biological activities of **Julimycin B2** is limited in the publicly available literature. However, based on its structural similarity to other anthracyclines, it is predicted to have antimicrobial and cytotoxic properties.

Table 3: Predicted Biological Activities of **Julimycin B2**

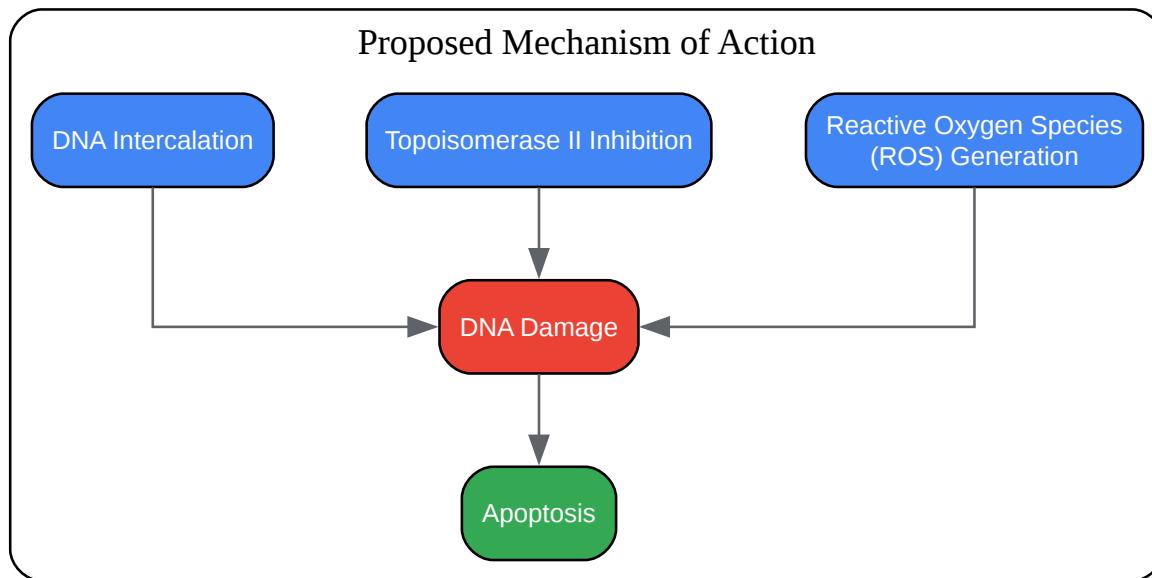

Activity	Predicted Effect	Basis of Prediction
Antimicrobial	Potential activity against Gram-positive bacteria.	Structural similarity to other known antibiotics isolated from <i>Streptomyces</i> .
Anticancer	Potential cytotoxic activity against various cancer cell lines.	The anthracycline core is a well-established pharmacophore in cancer chemotherapy.

Further research is required to experimentally validate these predicted activities and to determine the specific spectrum of activity and potency of **Julimycin B2**.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Julimycin B2** are not widely disseminated in current literature. The following represents a generalized workflow based on standard methods for isolating natural products from *Streptomyces*.

General Workflow for Isolation and Characterization



[Click to download full resolution via product page](#)

A generalized workflow for the isolation and characterization of **Julimycin B2**.

Signaling Pathways and Mechanism of Action

The mechanism of action for **Julimycin B2** has not been experimentally elucidated. However, a logical relationship for the presumed cytotoxic mechanism, based on related anthracyclines, can be proposed.

[Click to download full resolution via product page](#)

A proposed logical relationship for the cytotoxic mechanism of action of **Julimycin B2**.

Conclusion

Julimycin B2 remains an intriguing natural product with a complex chemical architecture. While its full biological potential is yet to be unlocked, its structural relationship to the potent anthracycline class of drugs suggests that it may hold promise as a lead compound for the development of new therapeutic agents. Further investigation into its biological activities, mechanism of action, and total synthesis is warranted to fully explore its utility in drug discovery and development. This guide provides a foundational repository of the current knowledge on **Julimycin B2**, intended to facilitate and inspire future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Julimycin B2 | C38H34O14 | CID 28897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PhytoBank: Showing julimycin B-II (PHY0164717) [phytobank.ca]
- To cite this document: BenchChem. [Julimycin B2: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1673161#chemical-structure-and-properties-of-julimycin-b2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com